Angiotensinogen (1-14), human
Description
The Central Role of Angiotensinogen (B3276523) (1-14) within the Renin-Angiotensin System (RAS) Cascade
Angiotensinogen (1-14), human, is a critical component at the apex of the renin-angiotensin system (RAS), a hormonal cascade essential for the regulation of blood pressure, and fluid and electrolyte balance. wikipedia.org Angiotensinogen itself is a glycoprotein (B1211001) precursor, an α-2-globulin, primarily synthesized and secreted by the liver. lktlabs.comwikipedia.orgnih.gov It serves as the unique and sole substrate for the enzyme renin. medchemexpress.comahajournals.org
The RAS cascade is initiated when renin, an enzyme released from the kidneys, cleaves the N-terminal portion of the full-length angiotensinogen protein. wikipedia.orgnih.gov This enzymatic action specifically targets the peptide bond between leucine (B10760876) (Leu) and valine (Val) in human angiotensinogen, releasing the decapeptide Angiotensin I (Ang I). wikipedia.orgmedchemexpress.com Angiotensinogen (1-14) represents the first 14 amino acids of the N-terminus of the parent angiotensinogen molecule and is, therefore, a direct substrate for renin. medchemexpress.combiomol.com
Historical Trajectory and Evolving Understanding of Angiotensinogen Research
The discovery and understanding of the renin-angiotensin system have a rich history dating back to the late 19th century. In 1898, Robert Tigerstedt and Per Bergman identified a pressor agent in rabbit kidney extracts, which they named "renin". mdpi.comresearchgate.net However, it took several more decades for the scientific community to fully appreciate the significance of this discovery.
A major breakthrough occurred in the late 1930s and early 1940s when two independent research groups, one in Argentina and one in the United States, discovered that renin acted on a plasma protein to produce a potent vasoconstrictor substance. wikipedia.orgresearchgate.net The Argentine group, led by Braun-Menéndez, named the substrate "hypertensinogen" and the resulting peptide "hypertensin". Simultaneously, the American group, led by Irvine Page, called them "renin-activator" and "angiotonin". saliniana.com.ba In 1958, a consensus was reached, and the terms "angiotensinogen" for the substrate and "angiotensin" for the active peptide were adopted. researchgate.netsaliniana.com.ba
Initially, the RAS was viewed as a relatively simple endocrine system primarily involved in blood pressure regulation. researchgate.netsaliniana.com.ba Research focused on the systemic effects of circulating renin and angiotensin. However, over time, the concept of a local or tissue-based RAS emerged, with evidence of angiotensinogen and other RAS components being expressed and functioning within various tissues, including the heart, blood vessels, and brain. wikipedia.orgresearchgate.net This has led to the understanding that the RAS has paracrine and intracrine functions, regulating individual tissue functions beyond its systemic hormonal role. researchgate.net
More recent research has delved into the molecular and genetic aspects of angiotensinogen. Studies have identified the angiotensinogen gene on chromosome 1q42-43 and have explored its association with essential hypertension. ahajournals.org Furthermore, there is growing evidence that angiotensinogen is more than just a passive substrate, with studies suggesting that both the full-length protein and its remnant, des(AngI)AGT, may have biological functions independent of angiotensin peptide generation. nih.gov
Definition and Biochemical Characterization of Human Angiotensinogen (1-14)
Human Angiotensinogen (1-14) is a synthetic peptide fragment corresponding to the first 14 amino acids of the N-terminus of human angiotensinogen. biomol.com It is also known as tetradecapeptide (TDP). biomol.com As a fragment of the natural renin substrate, it is a crucial tool in the study of the renin-angiotensin system. medchemexpress.com
Full-length human angiotensinogen is a protein composed of 485 amino acids, which includes a 33-amino-acid signal peptide. medchemexpress.comnih.gov Angiotensinogen (1-14) encompasses the initial portion of the mature protein that is critical for the enzymatic action of renin. medchemexpress.com The cleavage of this fragment by renin occurs at the Leu10-Val11 peptide bond to release Angiotensin I. medchemexpress.combiomol.com
The biochemical properties of human Angiotensinogen (1-14) are well-defined. It is a solid, appearing as a white to off-white powder. lktlabs.commedchemexpress.com It is soluble in water. lktlabs.comgenscript.com
Structure
2D Structure
Properties
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H122N24O19/c1-11-45(9)67(105-75(118)57(30-48-22-24-52(108)25-23-48)99-77(120)65(43(5)6)103-70(113)54(20-16-26-91-83(86)87)95-69(112)53(84)34-64(110)111)80(123)101-60(33-51-38-90-41-94-51)81(124)107-27-17-21-62(107)76(119)98-56(29-47-18-14-13-15-19-47)71(114)97-58(31-49-36-88-39-92-49)72(115)96-55(28-42(3)4)74(117)104-66(44(7)8)78(121)106-68(46(10)12-2)79(122)100-59(32-50-37-89-40-93-50)73(116)102-61(82(125)126)35-63(85)109/h13-15,18-19,22-25,36-46,53-62,65-68,108H,11-12,16-17,20-21,26-35,84H2,1-10H3,(H2,85,109)(H,88,92)(H,89,93)(H,90,94)(H,95,112)(H,96,115)(H,97,114)(H,98,119)(H,99,120)(H,100,122)(H,101,123)(H,102,116)(H,103,113)(H,104,117)(H,105,118)(H,106,121)(H,110,111)(H,125,126)(H4,86,87,91) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYRANYWSOXAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H122N24O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583243 | |
| Record name | alpha-Aspartylarginylvalyltyrosylisoleucylhistidylprolylphenylalanylhistidylleucylvalylisoleucylhistidylasparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1760.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104180-23-6 | |
| Record name | alpha-Aspartylarginylvalyltyrosylisoleucylhistidylprolylphenylalanylhistidylleucylvalylisoleucylhistidylasparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Processing and Proteolytic Pathways of Human Angiotensinogen
Renin-Mediated Cleavage of Angiotensinogen (B3276523): The Primary Pathway for Angiotensin I Generation
The cleavage of angiotensinogen by renin is the initial and rate-limiting step in the classical RAS cascade. researchgate.netportlandpress.com This highly specific enzymatic reaction releases the decapeptide Angiotensin I, which is subsequently converted to other active angiotensin peptides. frontiersin.orgnih.gov
Specificity of Human Renin-Angiotensinogen Interaction
The interaction between human renin and human angiotensinogen is characterized by a high degree of species specificity. frontiersin.org Human renin, an aspartyl protease, efficiently cleaves human angiotensinogen but demonstrates negligible activity towards angiotensinogen from other species like rats and mice. frontiersin.orgahajournals.orgahajournals.org This specificity is not primarily determined by the amino acid residues immediately surrounding the cleavage site, but rather by more distant residues that form the broader contact interface between the two proteins. frontiersin.org Mutagenesis studies have confirmed that interactions between amino acid residues and even glycan components outside of renin's active site cleft are crucial for controlling the renin-mediated production of Angiotensin I. researchgate.netnih.gov The body of the angiotensinogen molecule itself is critical for this efficient cleavage, as evidenced by the fact that the Michaelis constant (Km) for intact angiotensinogen is tenfold lower than that for a synthetic 14-residue peptide representing the N-terminus of angiotensinogen. nih.gov
Conformational Dynamics of Angiotensinogen Governing Renin Cleavage
The cleavage of angiotensinogen by renin is not a simple substrate-enzyme interaction but involves significant conformational changes in the angiotensinogen molecule. researchgate.netfrontiersin.orgnih.gov Crystal structures reveal that angiotensinogen undergoes a profound conformational shift upon binding to renin. researchgate.netnih.gov This includes a "tail-in-mouth" allosteric mechanism where the N-terminus of angiotensinogen inserts into a pocket on the serpin, a pocket analogous to hormone-binding sites on other serpins. researchgate.netfrontiersin.orgnih.gov This insertion is accompanied by the unwinding of helix H of angiotensinogen, which then forms key interactions with renin at their binding interface. researchgate.netnih.gov
These concerted movements fully extend the N-terminal tail, positioning the scissile bond (between Leu10 and Val11) for precise docking into the active site of renin. researchgate.netnih.govnih.gov Furthermore, a labile disulfide bond between Cys18 and Cys138 in angiotensinogen acts as a redox switch, influencing the conformation of the N-terminus and subsequent cleavage by renin. portlandpress.com The oxidized form of angiotensinogen shows a four-fold increase in the catalytic release of Angiotensin I compared to the reduced form. portlandpress.com
Kinetic Aspects of Renin-Angiotensinogen (1-14) Reaction
The enzymatic reaction between renin and angiotensinogen has been a subject of kinetic studies to understand the rate of Angiotensin I formation. Early investigations into the reaction of human renin with human serum angiotensinogen considered the kinetics to be of a first-order reaction. ahajournals.org The Michaelis constant (Km) of the human renin-substrate complex has been determined, providing a measure of the affinity of renin for angiotensinogen. ahajournals.org As mentioned previously, the Km value for the intact angiotensinogen molecule is significantly lower (indicating higher affinity) than that for a synthetic tetradecapeptide derived from its N-terminus, highlighting the importance of the entire protein structure for efficient enzymatic processing. nih.gov
Alternative Proteolytic Pathways for Angiotensin Peptide Formation
While the renin-mediated pathway is predominant, several other proteases can cleave angiotensinogen to generate angiotensin peptides, providing alternative or localized routes for RAS activation. scispace.com
Cathepsin-Dependent Generation of Angiotensin Peptides from Angiotensinogen
Cathepsins, a group of proteases, have been identified as capable of processing angiotensinogen.
Cathepsin G , a serine protease found in neutrophils, can directly cleave angiotensinogen to generate Angiotensin II. mdpi.comnih.govnih.govjci.org This provides a mechanism for the local generation of Angiotensin II at sites of inflammation where neutrophils accumulate. nih.govjci.org Cathepsin G can also convert Angiotensin I to Angiotensin II. nih.gov
Cathepsin D , a lysosomal aspartyl protease, can cleave angiotensinogen to form Angiotensin I. mdpi.com This pathway may become particularly relevant under certain pathological conditions, such as after a myocardial infarction. mdpi.com
Cathepsin A is involved in the generation of Angiotensin-(1-7) from Angiotensin I via an Angiotensin-(1-9) intermediate. mdpi.comsemanticscholar.org
Tonin, Kallikrein, and Elastase-2 Contributions to Angiotensinogen Cleavage
Other proteases also contribute to the non-renin-mediated cleavage of angiotensinogen.
Tonin , a serine protease primarily found in the salivary glands of rats, can directly generate Angiotensin II from both angiotensinogen and its tetradecapeptide substrate, as well as from Angiotensin I. mdpi.comscielo.brnih.gov
Kallikrein , another type of serine protease, has also been shown to generate Angiotensin II directly from angiotensinogen. mdpi.comsemanticscholar.orgscielo.br
Elastase-2 , a serine protease, has been identified as an alternative pathway for Angiotensin II generation from Angiotensin I in rats. researchgate.net While its direct action on angiotensinogen is less characterized, it represents another non-ACE pathway for angiotensin production. researchgate.net
Chymase-Mediated Processing of Angiotensinogen-Derived Peptides
Chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells, represents a significant alternative pathway for angiotensin peptide generation, particularly within the human heart. nih.govphysiology.org Unlike the classical pathway that relies on Angiotensin-Converting Enzyme (ACE), chymase can directly generate Angiotensin II (Ang II) from precursor peptides. physiology.orgnih.gov
Research has established that the dodecapeptide Angiotensin-(1-12), which can be formed from Angiotensinogen (1-14), is a primary substrate for chymase. nih.govnih.gov Studies on human atrial tissue have demonstrated that chymase is the predominant enzyme responsible for converting Ang-(1-12) directly into the potent vasoconstrictor Ang II. plos.org In these tissues, the rate of chymase-mediated Ang II formation from Ang-(1-12) was found to be significantly higher than that of ACE-mediated conversion. plos.org
Enzyme kinetic analyses have further illuminated the efficiency of this process. When comparing the catalytic efficiency (Vmax/Km) of human chymase and carboxypeptidase A (CPA) on human Ang-(1-12), chymase displayed a much higher affinity and catalytic activity for producing Ang II. nih.gov This suggests that in tissues where chymase is abundant, such as the heart, it is a primary driver of Ang II production from Ang-(1-12). nih.govfrontiersin.org This chymase-dependent pathway is considered a non-renin-dependent mechanism for local Ang II production. nih.gov
Subsequent Metabolism of Angiotensinogen (1-14)-Derived Peptides
The tetradecapeptide Angiotensinogen (1-14) is a precursor that, once formed, enters a cascade of metabolic processes, leading to a variety of biologically active angiotensin peptides.
Angiotensin I Conversion to Angiotensin II by Angiotensin-Converting Enzyme (ACE)
The most well-characterized pathway in the renin-angiotensin system is the conversion of Angiotensin I (Ang I) to Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE). wikipedia.orgconsensus.app ACE is a dipeptidyl carboxypeptidase that cleaves the two C-terminal amino acids (His-Leu) from the inactive decapeptide Ang I to form the active octapeptide Ang II. wikipedia.orgnih.gov
ACE is widely distributed throughout the body, with high concentrations found on the surface of vascular endothelial cells, particularly in the lungs, as well as in the epithelial cells of the kidney tubules. nih.gov This conversion is a critical step, as Ang II is a potent vasoconstrictor and a key regulator of blood pressure and fluid homeostasis. nih.gov Studies in various tissues, including human glomerular endothelial cells, confirm that the formation of Ang II from Ang I is almost entirely dependent on ACE activity. physiology.orgresearchgate.netnih.gov
Generation of Angiotensin (1-12) from Angiotensinogen (1-14) and its Subsequent Metabolism
Recent research has highlighted an alternative pathway involving the formation of Angiotensin-(1-12) (proangiotensin-12). Studies using rat aortic tissue incubated with the Angiotensinogen (1-14) fragment demonstrated a robust production of Ang-(1-12), with levels nearly seven times higher than the formation of Ang I. jpp.krakow.pl This suggests that Ang-(1-12) can be a major initial product of angiotensinogen metabolism in certain tissues. jpp.krakow.pl
Once generated, Ang-(1-12) serves as a substrate for further enzymatic processing. It can be metabolized by both ACE and chymase. nih.gov In the circulation, ACE is capable of processing Ang-(1-12) to form Ang I, which is then subsequently converted to Ang II. nih.gov However, in tissues like the human heart, chymase appears to be the primary enzyme that directly converts Ang-(1-12) into Ang II, bypassing the Ang I step. nih.govplos.org This dual-pathway potential for Ang-(1-12) metabolism highlights tissue-specific differences in angiotensin processing. nih.govnih.gov It is important to note that some recent, highly sensitive studies using liquid chromatography-tandem mass spectrometry have been unable to detect endogenous Ang-(1-12) in human, rat, or mouse blood or tissues, raising questions about its physiological concentration and role as a major precursor in vivo. ahajournals.org
Formation of Other Angiotensin Peptides (e.g., Angiotensin (1-7), Angiotensin III, Angiotensin IV)
The metabolism of angiotensinogen-derived peptides also leads to the formation of other bioactive fragments with distinct functions.
Angiotensin (1-7): This heptapeptide (B1575542), known for its vasodilatory and counter-regulatory effects to Ang II, can be formed through several pathways. jpp.krakow.plmdpi.com
It can be generated directly from Ang I by the action of endopeptidases such as neprilysin (NEP) and prolyl endopeptidase (PEP). nih.govfrontiersin.org
Alternatively, Ang II can be converted to Ang-(1-7) by the enzyme ACE2, a homolog of ACE. mdpi.comfrontiersin.org
Angiotensin-(1-9), formed from Ang I by ACE2, can also be converted to Ang-(1-7) by ACE. jpp.krakow.plmdpi.com
Angiotensin III (Ang III): This peptide is formed when the N-terminal aspartic acid residue is removed from Ang II. researchgate.net This conversion is catalyzed by aminopeptidase (B13392206) A (APA). researchgate.netresearchgate.net Ang III retains some of the biological activity of Ang II. mdpi.com
Angiotensin IV (Ang IV): Ang III is further metabolized to Ang IV by the action of aminopeptidase N (APN), which removes the N-terminal arginine residue. researchgate.netmdpi.com Evidence for this conversion has been demonstrated in human glomerular endothelial cells. researchgate.netnih.gov
These diverse enzymatic pathways ensure the generation of a spectrum of angiotensin peptides, each contributing to the complex regulation of cardiovascular and renal function.
Data Tables
Key Enzymatic Reactions in Angiotensinogen (1-14) Metabolism
| Substrate | Enzyme(s) | Product(s) |
|---|---|---|
| Angiotensinogen (1-14) | Unknown Proteases | Angiotensin I, Angiotensin-(1-12) |
| Angiotensin I | Angiotensin-Converting Enzyme (ACE) | Angiotensin II |
| Angiotensin I | Neprilysin (NEP), Prolyl Endopeptidase (PEP) | Angiotensin (1-7) |
| Angiotensin I | Angiotensin-Converting Enzyme 2 (ACE2) | Angiotensin (1-9) |
| Angiotensin II | Angiotensin-Converting Enzyme 2 (ACE2) | Angiotensin (1-7) |
| Angiotensin II | Aminopeptidase A (APA) | Angiotensin III |
| Angiotensin III | Aminopeptidase N (APN) | Angiotensin IV |
| Angiotensin (1-12) | Chymase | Angiotensin II |
| Angiotensin (1-12) | Angiotensin-Converting Enzyme (ACE) | Angiotensin I |
| Angiotensin (1-9) | Angiotensin-Converting Enzyme (ACE) | Angiotensin (1-7) |
Physiological and Pathophysiological Roles of Human Angiotensinogen and Its Derived Peptides
Contribution to Systemic Hemodynamic Regulation
The role of angiotensinogen (B3276523) in systemic hemodynamic regulation is fundamental, primarily serving as the catalyst for the renin-angiotensin-aldosterone system (RAAS). teachmephysiology.commdpi.com This system is essential for the long-term control of blood pressure. nih.govclevelandclinic.org The process begins when a drop in blood pressure or renal blood flow prompts the kidneys to release the enzyme renin. teachmephysiology.commsdmanuals.comclevelandclinic.org Renin cleaves the N-terminal end of angiotensinogen to produce the biologically inert decapeptide, Angiotensin I. frontiersin.orgteachmephysiology.comfrontiersin.org
Angiotensin-converting enzyme (ACE), found mainly on the surface of vascular endothelial cells in the lungs and kidneys, then rapidly converts Angiotensin I into the potent octapeptide, Angiotensin II. frontiersin.orgwikipedia.org Angiotensin II is the principal effector of the RAS, exerting powerful effects on vascular tone. clevelandclinic.orgconsensus.app It causes the muscular walls of small arteries (arterioles) to constrict, which increases systemic vascular resistance and, consequently, elevates blood pressure. clevelandclinic.orgwikipedia.orgwikipedia.org These actions are primarily mediated through its binding to the Angiotensin II type 1 (AT1) receptor. consensus.appconsensus.apppnas.org
The concentration of circulating angiotensinogen is a critical determinant of the rate of Angiotensin I generation, indicating that it is not merely a passive substrate but a key regulatory component in blood pressure control. ahajournals.org An increase in plasma angiotensinogen levels can lead to greater production of Angiotensin II, even without a change in renin concentration, highlighting its direct role in modulating hemodynamics. frontiersin.orgahajournals.org
| Molecule | Primary Hemodynamic Function |
| Angiotensinogen | Precursor to all angiotensin peptides; its concentration can be a rate-limiting step for Angiotensin II production. frontiersin.orgahajournals.org |
| Renin | Enzyme that cleaves Angiotensinogen to form Angiotensin I, initiating the RAAS cascade. wikipedia.orgagappe.com |
| Angiotensin I | Inactive precursor to Angiotensin II. clevelandclinic.orgwikipedia.org |
| Angiotensin-Converting Enzyme (ACE) | Converts Angiotensin I to the active Angiotensin II. teachmephysiology.comfrontiersin.org |
| Angiotensin II | Potent vasoconstrictor that increases systemic vascular resistance and blood pressure by acting on AT1 receptors. wikipedia.orgwikipedia.org |
Modulatory Effects on Fluid and Electrolyte Balance
Beyond its direct vasoconstrictor effects, the angiotensinogen-derived peptide Angiotensin II plays a pivotal role in regulating the body's fluid and electrolyte balance, which is intrinsically linked to blood pressure homeostasis. wikipedia.orgagappe.com One of its most significant actions is stimulating the adrenal cortex to secrete aldosterone (B195564). clevelandclinic.orgclevelandclinic.orgwikipedia.org
Aldosterone, a mineralocorticoid hormone, acts on the distal convoluted tubules and collecting ducts of the kidneys. teachmephysiology.com It enhances the reabsorption of sodium (Na+) from the urine back into the bloodstream. msdmanuals.comwikipedia.org As sodium is reabsorbed, water follows via osmosis, leading to increased water retention. msdmanuals.comwikipedia.org This process expands the extracellular fluid and blood volume, which in turn helps to raise and maintain blood pressure. clevelandclinic.orgwikipedia.org Concurrently, aldosterone promotes the excretion of potassium (K+) into the urine, which is crucial for maintaining electrolyte balance. clevelandclinic.orgmsdmanuals.comwikipedia.org
Furthermore, Angiotensin II directly influences the brain, stimulating the posterior pituitary gland to release antidiuretic hormone (ADH), also known as vasopressin. clevelandclinic.orgclevelandclinic.orgwikipedia.org ADH acts on the kidney's collecting ducts to increase water reabsorption, further contributing to blood volume conservation. clevelandclinic.org Angiotensin II also directly stimulates thirst centers in the hypothalamus, encouraging water intake. teachmephysiology.com The coordinated actions on sodium and water retention underscore the system's critical function in maintaining fluid volume and circulatory stability.
| Peptide/Hormone | Effect on Kidneys | Effect on Fluid Volume | Effect on Electrolytes |
| Angiotensin II | Stimulates aldosterone and ADH release; promotes Na+ reabsorption in proximal tubules. wikipedia.orgwikipedia.org | Increases fluid volume by promoting water retention and stimulating thirst. teachmephysiology.com | Increases sodium reabsorption. wikipedia.org |
| Aldosterone | Increases Na+ reabsorption and K+ excretion in distal tubules and collecting ducts. teachmephysiology.comwikipedia.org | Increases blood volume through sodium and water retention. msdmanuals.com | Increases blood sodium; decreases blood potassium. clevelandclinic.orgwikipedia.org |
| Antidiuretic Hormone (ADH) | Increases water reabsorption in the collecting ducts. clevelandclinic.orgclevelandclinic.org | Increases blood volume by retaining water. clevelandclinic.org | - |
Angiotensinogen-Derived Peptides in Cardiovascular Homeostasis and Disease Development
The renin-angiotensin system, initiated by angiotensinogen, is now understood as a complex network with multiple axes that can have opposing effects on cardiovascular health. nih.govtandfonline.com The "classical" axis involves ACE, Angiotensin II, and the AT1 receptor. mdpi.com Chronic overactivation of this axis is a key pathological mechanism in the development and progression of cardiovascular diseases. ahajournals.orgopenanesthesia.org Sustained high levels of Angiotensin II contribute to hypertension through vasoconstriction and fluid retention. clevelandclinic.org Moreover, Angiotensin II promotes detrimental cardiovascular remodeling by stimulating inflammation, oxidative stress, cellular growth (hypertrophy), and the deposition of fibrous tissue in the heart and blood vessels, which can lead to heart failure and atherosclerosis. consensus.appnih.govmdpi.com
In contrast, a "counter-regulatory" or protective axis of the RAS has been identified, which helps to maintain cardiovascular homeostasis and mitigate the harmful effects of the classical pathway. mdpi.comjacc.org This axis involves enzymes like ACE2 and peptides such as Angiotensin-(1-7) and Angiotensin-(1-9). mdpi.comnih.gov
Angiotensin-(1-7): Produced from Angiotensin II by ACE2 or from Angiotensin I, Angiotensin-(1-7) typically binds to the Mas receptor. jacc.orgphoenixpeptide.com Its actions often counteract those of Angiotensin II, promoting vasodilation, and exerting anti-inflammatory, anti-fibrotic, and anti-hypertrophic effects on the cardiovascular system. mdpi.comahajournals.org
Angiotensin-(1-9): Formed from Angiotensin I by ACE2, this peptide can be further converted to Angiotensin-(1-7). nih.gov It has been shown to have cardioprotective effects, counteracting the pathological actions of Angiotensin II. mdpi.com
Research has demonstrated the clinical significance of the balance between these two axes. For instance, studies in patients with heart failure have shown that a suppressed Angiotensin-(1-7)/Angiotensin II ratio is associated with worsening symptoms and longer hospitalizations, while an elevated ratio predicts more favorable outcomes, including improved survival. ahajournals.orgnih.govnih.gov This highlights the dynamic interplay of angiotensinogen-derived peptides in cardiovascular health and disease.
| Peptide | Receptor(s) | Key Cardiovascular Effects | Role in Pathophysiology |
| Angiotensin II | AT1, AT2 | Vasoconstriction, pro-inflammatory, pro-fibrotic, pro-hypertrophic. wikipedia.orgconsensus.appnih.gov | Contributes to hypertension, atherosclerosis, and heart failure when overactive. clevelandclinic.orgnih.govtandfonline.com |
| Angiotensin A | AT1 | Similar to Angiotensin II: vasoconstriction, inflammation, increases heart mass. tandfonline.com | Contributes to hypertension and cardiovascular disease. tandfonline.com |
| Angiotensin III | AT1, AT2 | 40% of Angiotensin II's pressor activity but 100% of its aldosterone-stimulating activity. wikipedia.org | Contributes to blood pressure regulation and aldosterone effects. |
| Angiotensin-(1-7) | Mas | Vasodilation, anti-inflammatory, anti-fibrotic, anti-hypertrophic. mdpi.comahajournals.org | Protective against cardiovascular remodeling and hypertension. mdpi.comahajournals.org |
| Angiotensin-(1-9) | AT2 | Cardioprotective, anti-hypertrophic. mdpi.comjacc.org | Counteracts the detrimental effects of Angiotensin II. mdpi.com |
Angiotensin II-Independent Functions of Angiotensinogen: Emerging Concepts (e.g., des(AngI)AGT)
Emerging research indicates that angiotensinogen and its major cleavage product, des(AngI)AGT, exert biological effects that are independent of the production of Angiotensin II. nih.govnih.gov des(AngI)AGT is the large protein fragment (comprising about 98% of the original molecule) that remains after renin cleaves off the first 10 amino acids to form Angiotensin I. nih.govnih.gov
While the primary function of angiotensinogen is to serve as the substrate for renin, several studies, mainly in animal models, have provided direct evidence for the biological functions of the des(AngI)AGT domain. nih.govnih.gov These findings suggest that angiotensinogen is more than just a passive precursor.
Key Angiotensin II-independent functions include:
Metabolic Regulation: Studies using genetically modified mice have demonstrated that des(AngI)AGT contributes to diet-induced body weight gain and the development of liver steatosis (fatty liver). nih.govnih.govahajournals.org In experiments where mice lacking angiotensinogen were repopulated with either the full-length protein or just des(AngI)AGT, both groups showed similar increases in body weight and liver fat when fed a high-fat diet. nih.govahajournals.org Since des(AngI)AGT cannot be converted to Angiotensin II, this effect is clearly independent of the classical RAS pathway. ahajournals.orgahajournals.org
Angiogenesis: There is evidence suggesting that both intact angiotensinogen and des(AngI)AGT can inhibit angiogenesis (the formation of new blood vessels) in a manner that does not involve Angiotensin II. nih.govnih.gov
These emerging concepts are expanding our understanding of the renin-angiotensin system, revealing that the angiotensinogen molecule itself possesses intrinsic biological activities. nih.govresearchgate.net The mechanisms behind these Angiotensin II-independent effects are still under investigation, but they point to novel roles for angiotensinogen in metabolic and cardiovascular diseases beyond its established function in blood pressure regulation. ahajournals.orgahajournals.org
| Molecule/Fragment | Demonstrated Ang II-Independent Effect | Research Finding Summary |
| Angiotensinogen / des(AngI)AGT | Contribution to diet-induced obesity | Repopulation of AGT-deficient mice with des(AngI)AGT restored body weight gain on a high-fat diet. nih.govahajournals.org |
| Angiotensinogen / des(AngI)AGT | Contribution to liver steatosis | Expression of des(AngI)AGT in AGT-deficient mice was sufficient to promote fat accumulation in the liver. nih.govnih.govahajournals.org |
| Angiotensinogen / des(AngI)AGT | Inhibition of angiogenesis | Studies have shown that intact AGT and des(AngI)AGT have anti-angiogenic properties. nih.govnih.gov |
Spatial Distribution and Functional Autonomy of Angiotensinogen Within Local Tissue Renin Angiotensin Systems
Endogenous Synthesis and Expression of Angiotensinogen (B3276523) in Specific Tissues
Angiotensinogen (AGT) is the essential precursor for all angiotensin peptides and the cornerstone of the renin-angiotensin system (RAS). ahajournals.org While the liver is the principal source of circulating AGT, its synthesis and expression have been identified in numerous other tissues, supporting the concept of local RAS operating with a degree of independence from the systemic pathway. physiology.orgnih.govmdpi.com The existence of these tissue-specific RAS has profound implications for understanding both normal physiology and the pathology of various diseases. mdpi.comnih.gov
Key sites of extra-hepatic AGT expression include:
The Kidney: AGT is synthesized in the proximal tubules of the kidney. nih.govnih.gov
The Heart: AGT mRNA and protein have been localized in cardiac myocytes and fibroblasts, with expression being more prominent in the atria than the ventricles. ahajournals.orgoup.com
The Vasculature: Endothelial and vascular smooth muscle cells express components of the RAS. wikipedia.orgjacc.org
The Central Nervous System (CNS): Astrocytes are the primary source of AGT within the brain. ahajournals.orgnih.govmdpi.com
The Placenta: A complete and functional local RAS, including AGT expression, exists within placental tissues. researchgate.netmdpi.com
The presence of AGT mRNA and protein in these tissues provides the foundational evidence for local angiotensin generation, which can exert paracrine and autocrine effects tailored to the specific needs of each organ. nih.gov
Delineation of Circulating Versus Local Angiotensinogen-Dependent Angiotensin Generation
The renin-angiotensin system operates on two interconnected levels: the classical circulating (endocrine) system and local (tissue) systems. nih.govfrontiersin.org
Circulating RAS: In the traditional view, renin released from the kidneys cleaves angiotensinogen produced by the liver in the bloodstream to form angiotensin I (Ang I). wikipedia.org Ang I is then converted to the potent vasoconstrictor angiotensin II (Ang II) primarily in the lungs by angiotensin-converting enzyme (ACE). wikipedia.org
Local RAS: This concept refers to the tissue-based mechanisms of angiotensin peptide formation that can operate separately from the circulating RAS. frontiersin.org A key feature of a local RAS is the endogenous synthesis of components like AGT, allowing for angiotensin generation within the tissue itself. mdpi.comfrontiersin.org This locally produced Ang II can then act at the cellular level (autocrine) or on neighboring cells (paracrine). mdpi.com
A significant area of research focuses on determining the relative contributions of circulating versus locally synthesized AGT to the angiotensin pool within a specific tissue. It is difficult to completely differentiate the two systems due to their extensive overlap. frontiersin.org Some evidence suggests that for certain organs, the uptake of circulating AGT from the plasma is a primary driver of local Ang II formation. physiology.org For instance, studies in mice with liver-specific deletion of the AGT gene showed that Ang II generation in the kidney was dependent on the uptake of liver-derived AGT. portlandpress.com This highlights that the mere presence of local AGT mRNA does not in itself prove its functional dominance over the uptake of circulating AGT. frontiersin.org
Organ-Specific Renin-Angiotensin System Dynamics Involving Angiotensinogen
The function and regulation of angiotensinogen vary significantly between different organ systems.
Renal Angiotensinogen and Local RAS Activity
The kidney contains all the necessary components for a complete local RAS. nih.gov Large amounts of angiotensinogen are produced and accumulate in the proximal tubular epithelium, and this AGT is subsequently excreted into the tubular lumen and urine. nih.gov This intra-renal AGT can be cleaved by renin and ACE, which are also present along the nephron, to form Ang II locally. nih.gov
There is ongoing debate about the primary source of the angiotensinogen that fuels renal Ang II production.
Evidence for Local Contribution: Studies using transgenic mice that overexpress AGT specifically in the proximal tubules show the development of hypertension and renal injury, suggesting a powerful effect of locally generated Ang II. nih.gov Furthermore, in certain hypertensive models, renal AGT mRNA levels are increased, which may contribute to sustaining elevated intrarenal Ang II levels even when the systemic RAS is suppressed. nih.gov
Evidence for Circulating Contribution: Conversely, research involving the targeted deletion of the renal AGT gene found no significant effect on renal Ang II levels, concluding that liver-derived AGT is the main source of Ang II in the kidney under normal conditions. frontiersin.org
In pathological states such as diabetic nephropathy, the uptake of circulating prorenin and angiotensinogen by kidney cells is enhanced, which may activate the local RAS and contribute to kidney damage. nih.gov Urinary angiotensinogen is now considered a marker of local RAS activation in the kidney and is associated with the progression of chronic kidney disease. turkjnephrol.org
Table 1: Renal Angiotensinogen Research Findings
| Research Focus | Key Finding | Implication | Source(s) |
|---|---|---|---|
| Source of Renal Ang II | Liver-derived AGT appears to be the primary source for renal Ang II under baseline conditions. | The contribution of locally synthesized AGT may be more significant in pathological states. | frontiersin.org |
| Hypertension | Ang II infusion leads to increased renal AGT mRNA levels. | A feed-forward mechanism where Ang II stimulates its own precursor, sustaining high intrarenal levels. | nih.gov |
| Diabetic Kidney Disease | Enhanced glomerular filtration and tubular uptake of circulating AGT and prorenin. | Activation of local RAS via uptake from circulation contributes to diabetic nephropathy. | nih.gov |
| Clinical Marker | Urinary AGT levels correlate with loss of residual renal function and proteinuria. | Urinary AGT can be used as a biomarker for local RAS activity and kidney damage. | turkjnephrol.org |
Cardiac and Vascular Angiotensinogen Systems
A local RAS is also present in the heart and vasculature, where it is implicated in cardiovascular remodeling and pathology. ahajournals.orgahajournals.org
Cardiac Angiotensinogen: AGT mRNA and protein are expressed in the heart, particularly in atrial muscle, conduction system fibers, and cardiac fibroblasts. ahajournals.org However, cardiac AGT mRNA levels are low compared to the liver. physiology.org Some studies conclude that the majority of cardiac AGT is derived from plasma uptake into the cardiac interstitium. physiology.org Once in the heart, this AGT can interact with locally present or captured renin to generate Ang I. physiology.orgnih.gov Over 75% of cardiac Ang II is synthesized locally within the heart, primarily from locally generated Ang I. physiology.org In pathological conditions like pressure-overload cardiac hypertrophy or after a myocardial infarction, ventricular AGT mRNA levels increase markedly, suggesting that mechanical stress can trigger AGT gene expression. oatext.com
Vascular Angiotensinogen: Components of the RAS are found in vascular tissue. wikipedia.org Ang II generated locally in the vessel wall contributes to vascular hypertrophy, a key feature in hypertension. jacc.org This occurs as Ang II stimulates growth pathways in vascular smooth muscle cells. jacc.org
Central Nervous System Angiotensinogen Expression and Regulation
The brain possesses a local RAS that is thought to be largely independent of the peripheral system, a separation maintained by the blood-brain barrier (BBB). nih.govmdpi.com
Expression: Within the CNS, angiotensinogen is highly expressed, primarily by astrocytes, which secrete it into the extracellular space. ahajournals.orgnih.govmdpi.comnih.gov Some neuronal populations involved in cardiovascular and metabolic control also express AGT. ahajournals.orgnih.gov
Regulation: The regulation of AGT in the brain differs from that in the liver. For example, chronic ACE blockade was found to decrease plasma AGT levels but increase AGT expression in the hypothalamus. nih.gov Furthermore, hypertension itself can increase AGT mRNA expression in brainstem areas that control the cardiovascular system. ahajournals.org This suggests a differential control mechanism where brain AGT expression is influenced by local factors like pressure and endogenous Ang II levels. nih.govahajournals.org
Functional Debate: While the brain's capacity for local AGT synthesis is clear, some research challenges its functional independence. A study using liver-targeted siRNA to eliminate circulating AGT in hypertensive rats also made brainstem Ang II undetectable, despite intact brain AGT expression. portlandpress.com This suggests that even in the brain, Ang II generation may be highly dependent on circulating AGT that crosses the BBB in certain regions or under specific conditions. portlandpress.com
Placental Renin-Angiotensin System and Angiotensinogen Metabolism
The human placenta contains all the components of a local RAS, which plays a critical role in placental development and function. researchgate.netmdpi.com
Expression: The expression of uteroplacental AGT is highest in early pregnancy and tends to decrease in the second trimester. mdpi.com
Metabolism: The placental RAS is actively involved in processing angiotensin peptides. Studies on placental tissue show that it is capable of converting Ang I into several metabolites. The main metabolite produced is Angiotensin-(1-7), with smaller amounts of Angiotensin II and Angiotensin-(1-5) also being formed. uj.edu.pl This suggests a potential dominance of the ACE2/Ang-(1-7) axis, which often counteracts the effects of the classical ACE/Ang II axis. uj.edu.pl
Role in Pre-eclampsia: Dysregulation of the placental RAS is implicated in the pathogenesis of pre-eclampsia, a hypertensive disorder of pregnancy. nih.gov In pre-eclamptic placentas, the expression of the AT1 receptor (which mediates most of Ang II's vasoconstrictor effects) is significantly increased, which may contribute to the restricted fetal growth characteristic of the condition. nih.gov
Table 2: Summary of Angiotensinogen in Local Tissue Systems
| Tissue | Primary Site of AGT Expression | Primary Source for Local Ang II | Key Regulatory Factors/Roles | Source(s) |
|---|---|---|---|---|
| Kidney | Proximal Tubules | Debated: Uptake from circulation vs. Local Synthesis | Upregulated in hypertension; Marker for renal damage | nih.govnih.govfrontiersin.orgturkjnephrol.org |
| Heart | Atrial Myocytes, Fibroblasts | Primarily uptake from circulation | Increased by mechanical wall stress; contributes to hypertrophy | physiology.orgahajournals.orgoatext.com |
| Brain (CNS) | Astrocytes, some neurons | Debated: Local synthesis vs. dependence on circulation | Blood-brain barrier creates relative independence; regulated by pressure & local Ang II | ahajournals.orgnih.govportlandpress.comahajournals.org |
| Placenta | Trophoblasts | Local Synthesis | High expression in early pregnancy; metabolism favors Ang-(1-7); dysregulated in pre-eclampsia | mdpi.comuj.edu.plnih.gov |
Molecular Genetics and Epigenetics of Human Angiotensinogen
Genetic Polymorphisms (SNPs) in the Angiotensinogen (B3276523) Gene (AGT) and their Functional Implications
Numerous SNPs have been identified within the AGT gene, with some of the most studied variants located in the promoter region and coding exons. ahajournals.orgplos.org Two of the most significant and widely researched polymorphisms are M235T (rs699) in exon 2 and T174M (rs4762) in exon 2. ahajournals.orgnih.gov The M235T variant, a C-to-T substitution, results in a threonine for methionine substitution at codon 235. nih.govnih.gov The 'T' allele of this polymorphism is strongly correlated with increased plasma angiotensinogen concentrations and has been associated with a higher risk of hypertension in various populations, including white Europeans, Japanese, and African Caribbeans. nih.govnih.govahajournals.org The T174M variant, while also studied, has shown less consistent associations with hypertension compared to M235T. nih.govahajournals.org
Polymorphisms in the promoter region of the AGT gene also have functional consequences. For instance, the G-6A (rs5051) and A-20C (rs5049) variants are located near the transcription start site. ahajournals.org The G-6A mutation has been shown to affect the transcriptional activity of the AGT gene and is associated with increased blood pressure. ahajournals.org The A-20C polymorphism has been linked to variations in plasma angiotensinogen concentrations. ahajournals.org
Often, these individual SNPs are in linkage disequilibrium, meaning they are inherited together in blocks or haplotypes. plos.org For example, variants such as -1670A, -1562C, and -1561T frequently co-occur with the -6A variant, forming what is known as haplotype-I. ahajournals.org This particular haplotype is considered a risk factor for hypertension and is associated with increased hAGT gene expression. plos.orgahajournals.org Conversely, a different set of variants constitutes a "protective" haplotype. plos.org These findings underscore that a combination of polymorphisms, rather than a single SNP, may be more influential in determining an individual's susceptibility to hypertension. plos.orgahajournals.org
Table 1: Key Genetic Polymorphisms in the Human Angiotensinogen (AGT) Gene and their Functional Implications
| Polymorphism (rs number) | Location | Allelic Change | Functional Implication | Associated Phenotype |
| M235T (rs699) | Exon 2 | C > T (Methionine > Threonine) | Associated with higher plasma AGT levels. nih.gov | Increased risk of essential hypertension. ahajournals.orgnih.govnih.gov |
| T174M (rs4762) | Exon 2 | T > C (Threonine > Methionine) | Associated with variations in plasma AGT levels. ahajournals.org | Association with hypertension is less consistent than M235T. nih.govahajournals.org |
| G-6A (rs5051) | Promoter | G > A | Affects transcriptional activity of the AGT gene. ahajournals.org | Associated with increased blood pressure. ahajournals.org |
| A-20C (rs5049) | Promoter | A > C | Correlated with plasma AGT concentrations. ahajournals.org | Linked to variations in plasma AGT levels. ahajournals.org |
| A-217G (rs5050) | Promoter | A > G | Part of haplotype blocks influencing gene expression. plos.orgnih.gov | The -217A allele is associated with increased blood pressure. nih.gov |
Transcriptional and Translational Regulation of Angiotensinogen Expression
The expression of the AGT gene is tightly controlled at both the transcriptional and translational levels, ensuring appropriate levels of angiotensinogen in response to various physiological cues. nih.govnih.gov This regulation occurs in a tissue-specific manner, with the liver being the primary source of circulating angiotensinogen. oup.comahajournals.org
Transcriptional Regulation: The transcription of the AGT gene is modulated by a variety of hormones and cytokines that act through specific response elements in the gene's promoter and enhancer regions. ahajournals.orgahajournals.org
Hormonal Control: Glucocorticoids and estrogens are potent inducers of AGT gene transcription. ahajournals.orgahajournals.org Glucocorticoids stimulate transcription by the binding of the glucocorticoid receptor to glucocorticoid response elements (GREs) in the promoter. ahajournals.org Estrogens also upregulate AGT expression, which contributes to the higher plasma angiotensinogen levels observed in females and during pregnancy. ahajournals.orgd-nb.info Thyroid hormone is another hormonal regulator of AGT synthesis. nih.gov
Cytokine-Mediated Regulation: During inflammation, AGT acts as an acute-phase reactant. Pro-inflammatory cytokines, particularly Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), stimulate AGT transcription. ahajournals.orgplos.org This induction is primarily mediated through the nuclear factor-kappa B (NF-κB) and CCAAT/enhancer-binding protein (C/EBP) families of transcription factors, which bind to an acute-phase response element in the AGT promoter. ahajournals.org
Renin-Angiotensin System Feedback: Angiotensin II, the end-product of the RAS cascade, creates a positive feedback loop by stimulating its own precursor's synthesis. ahajournals.orgahajournals.org Angiotensin II enhances AGT gene transcription, a mechanism that involves the activation of the NF-κB and STAT3 signaling pathways. nih.govahajournals.org Other transcription factors like HNF-1α and USF1 also play a role in regulating hAGT gene expression. nih.govbiorxiv.org
Translational Regulation: While transcriptional control is predominant, there is also evidence for post-transcriptional regulation of angiotensinogen expression. nih.gov Angiotensin II has been shown to increase the stability of AGT mRNA, leading to enhanced protein production. nih.gov This suggests that beyond initiating transcription, the RAS can also fine-tune the amount of angiotensinogen produced from existing mRNA transcripts. Furthermore, the 5'-untranslated region of some RAS component genes, like the angiotensin II type 1a receptor, contains small open reading frames that can modulate translation efficiency, a mechanism that could potentially apply to other genes in the system. ahajournals.org
Table 2: Key Regulators of Human Angiotensinogen (AGT) Gene Expression
| Regulatory Factor | Type | Effect on AGT Expression | Key Mediator(s) / Mechanism |
| Glucocorticoids | Hormone | Stimulation | Binding of glucocorticoid receptor to GREs. ahajournals.org |
| Estrogens | Hormone | Stimulation | Binding of estrogen receptor to estrogen-responsive elements. ahajournals.orgd-nb.info |
| Thyroid Hormone | Hormone | Stimulation | Hormonal regulation of hepatic biosynthesis. nih.gov |
| Interleukin-6 (IL-6) | Cytokine | Stimulation | Activation of NF-κB and STAT3 pathways. nih.govahajournals.org |
| Tumor Necrosis Factor-α (TNF-α) | Cytokine | Stimulation | Activation of NF-κB and C/EBP transcription factors. ahajournals.org |
| Angiotensin II | Peptide Hormone | Stimulation | Positive feedback loop; enhances transcription via NF-κB and STAT3; increases mRNA stability. ahajournals.orgnih.govahajournals.org |
Receptor Pharmacology and Intracellular Signal Transduction Pathways Initiated by Angiotensinogen Derived Peptides
Angiotensin II Type 1 Receptor (AT1R) Mediated Signaling
The AT1R, a member of the G protein-coupled receptor (GPCR) family, is the primary mediator of the well-known effects of Ang II, such as vasoconstriction, aldosterone (B195564) secretion, and cellular growth. consensus.appahajournals.org Its activation triggers a complex and diverse array of intracellular signaling pathways. nih.govoup.com
G Protein-Coupled Cascades (e.g., Gq/11 protein activation, PLC, DAG, IP3)
The canonical signaling pathway initiated by Ang II binding to the AT1R involves the activation of heterotrimeric G proteins, predominantly the Gq/11 family. nih.govfrontiersin.orgnih.govnih.gov This activation leads to the stimulation of phospholipase C (PLC). nih.govnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgnih.gov
IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. nih.govnih.gov The resulting increase in intracellular Ca2+ concentration, along with DAG, activates various isoforms of protein kinase C (PKC). nih.govnih.govnih.gov This cascade is fundamental to many of the rapid cellular responses to Ang II, including smooth muscle contraction. frontiersin.org
Beyond the canonical Gq/11 pathway, the AT1R can also couple to other G proteins, such as Gi/o and G12/13. nih.govfrontiersin.orgnih.gov Coupling to Gi/o can lead to the inhibition of adenylyl cyclase, while G12/13 activation can stimulate the Rho/Rho-kinase pathway, which also contributes to vasoconstriction by inhibiting myosin light chain phosphatase. frontiersin.orgnih.govfrontiersin.org
Receptor Transactivation and Cross-Talk with Growth Factor Receptors
A significant aspect of AT1R signaling is its ability to "transactivate" receptor tyrosine kinases, most notably the epidermal growth factor receptor (EGFR). oup.comresearchgate.netcore.ac.ukportlandpress.com This process allows the AT1R, a GPCR, to initiate signaling cascades typically associated with growth factors, leading to cellular growth, proliferation, and migration. oup.comportlandpress.com
Two primary mechanisms for EGFR transactivation have been well-established:
Ligand-dependent transactivation: AT1R activation can stimulate membrane-bound metalloproteinases, such as A Disintegrin and Metalloproteinase (ADAM) 17. researchgate.netcore.ac.ukahajournals.org These enzymes cleave pro-heparin-binding EGF-like growth factor (proHB-EGF) from the cell surface, releasing the mature HB-EGF, which then binds to and activates the EGFR in an autocrine or paracrine fashion. researchgate.netcore.ac.ukportlandpress.com
Ligand-independent transactivation: The AT1R can also induce EGFR activation through intracellular signaling molecules. This often involves the activation of cytosolic tyrosine kinases, particularly from the c-Src family, which can directly phosphorylate and activate the EGFR without the need for an extracellular ligand. nih.govresearchgate.net
This cross-talk between AT1R and EGFR is crucial for many of the long-term, pathological effects of Ang II, including vascular remodeling and cardiac hypertrophy. frontiersin.orgresearchgate.netahajournals.org The AT1R can also transactivate other growth factor receptors, such as the platelet-derived growth factor receptor (PDGFR) and the insulin-like growth factor-I receptor (IGF-IR). oup.comfrontiersin.orgscielo.br
Reactive Oxygen Species (ROS) Generation via NADPH Oxidases (Nox)
A critical component of AT1R signaling is the production of reactive oxygen species (ROS), which act as important second messengers. nih.govnih.govahajournals.org The primary source of Ang II-induced ROS in many cell types, particularly in the vasculature, is the family of NADPH oxidases (Nox). nih.govnih.govresearchgate.net
Upon AT1R activation, various Nox isoforms, including Nox1, Nox2, Nox4, and Nox5, can be stimulated. nih.govfrontiersin.org The activation mechanisms are complex and can involve different signaling pathways. For instance, a rapid, initial phase of Nox1 activation can be mediated by a Gβγ-PI3Kγ signaling axis, while a more sustained activation can occur through a Gαq/11-PLC-PKCβ pathway. ahajournals.org The activation of Nox enzymes often requires the small GTPase Rac. ahajournals.org
The generated ROS, such as superoxide (B77818) (O2•−) and hydrogen peroxide (H2O2), contribute to a wide range of Ang II's effects. nih.gov They can modulate the activity of numerous signaling molecules, including protein tyrosine phosphatases, kinases, and transcription factors, thereby influencing processes like inflammation, cell growth, and vascular remodeling. nih.gov Furthermore, ROS can create a positive feedback loop by further amplifying AT1R signaling. nih.govahajournals.org For example, Ang II-induced ROS can activate Src, which in turn can enhance NADPH oxidase activity. ahajournals.orgresearchgate.net This ROS production is a key mechanism underlying endothelial dysfunction and the pathological consequences of elevated Ang II levels. nih.govfrontiersin.orgfrontiersin.org
G Protein-Independent Signaling: Role of Beta-Arrestins
In addition to the classical G protein-mediated signaling, the AT1R can initiate a distinct wave of signaling through β-arrestins. frontiersin.orgnih.govnih.govahajournals.org Originally known for their role in desensitizing GPCRs and promoting their internalization, β-arrestins (β-arrestin-1 and β-arrestin-2) are now recognized as versatile scaffold proteins that can mediate G protein-independent signaling cascades. nih.govnih.govahajournals.orgphysiology.org
Following agonist binding, the AT1R is phosphorylated by G protein-coupled receptor kinases (GRKs). nih.govahajournals.orgpnas.org This phosphorylation creates a binding site for β-arrestins. nih.govahajournals.org The binding of β-arrestin to the AT1R not only sterically hinders further G protein coupling, leading to desensitization, but also initiates receptor internalization via clathrin-coated pits. ahajournals.orgnih.gov
Crucially, the β-arrestin-receptor complex can act as a signaling platform, recruiting and activating various kinases, including members of the mitogen-activated protein kinase (MAPK) family, such as ERK1/2. nih.govfrontiersin.orgphysiology.org This β-arrestin-mediated activation of MAPK pathways can occur independently of G protein activation. nih.govphysiology.org The development of "biased agonists," such as [Sar1,Ile4,Ile8]-AngII (SII), which selectively activate β-arrestin pathways without engaging G proteins, has been instrumental in dissecting these G protein-independent effects. frontiersin.orgahajournals.orgphysiology.org This biased signaling has been implicated in various cellular responses, including cell survival and aspects of cardiac function. pnas.orgnih.gov
Activation of Protein Kinases (e.g., MAPK, Src, JAK, TYK)
The activation of the AT1R leads to the stimulation of a wide array of protein kinases, which are central to mediating the diverse cellular effects of Ang II. nih.govfrontiersin.orgscielo.br These kinases are activated through both G protein-dependent and -independent mechanisms.
Mitogen-Activated Protein Kinases (MAPKs): The MAPK family, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK, are key downstream effectors of AT1R signaling. nih.govmdpi.comresearchgate.net
ERK1/2 activation can occur through multiple routes, including PKC activation, transactivation of the EGFR, and β-arrestin-mediated scaffolding. oup.comfrontiersin.orgportlandpress.com ERK1/2 signaling is heavily involved in cell growth and hypertrophy. mdpi.com
JNK and p38 MAPK activation is often linked to cellular stress responses, inflammation, and apoptosis. researchgate.net Ang II-induced ROS production is a significant trigger for the activation of these pathways. researchgate.net
Src Family Kinases: Non-receptor tyrosine kinases of the Src family are rapidly activated following AT1R stimulation. nih.govnih.gov Src plays a pivotal role in mediating EGFR transactivation and also contributes to the activation of other signaling molecules like PLC-γ and MAPKs. nih.gov
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: The AT1R can also activate the JAK/STAT pathway, a signaling cascade commonly used by cytokine receptors. nih.govscielo.br Ang II can stimulate JAK2 and Tyrosine Kinase 2 (TYK2), leading to the phosphorylation and activation of STAT proteins (STAT1, STAT2, STAT3), which then translocate to the nucleus to regulate gene expression. nih.govscielo.brmdpi.com This pathway is implicated in promoting cellular survival, migration, and inflammation. mdpi.com
| Kinase Family | Specific Kinases | Primary Activation Mechanism(s) | Key Downstream Effects |
|---|---|---|---|
| Mitogen-Activated Protein Kinases (MAPK) | ERK1/2, JNK, p38 MAPK | Gq/PLC/PKC, EGFR Transactivation, β-Arrestin Scaffolding, ROS | Cell growth, proliferation, hypertrophy, inflammation, apoptosis nih.govmdpi.comresearchgate.net |
| Src Family Kinases | c-Src | G protein-dependent pathways | EGFR transactivation, activation of other kinases (e.g., PLC-γ, MAPKs) nih.govnih.gov |
| Janus Kinases (JAK) | JAK2, TYK2 | Direct or indirect association with AT1R | Phosphorylation of STAT proteins, regulation of gene expression related to cell survival and inflammation nih.govscielo.brmdpi.com |
Angiotensin II Type 2 Receptor (AT2R) Signaling Mechanisms
The Angiotensin II Type 2 Receptor (AT2R) is also a member of the GPCR family, but its signaling mechanisms and functional roles are often counter-regulatory to those of the AT1R. revportcardiol.orgahajournals.orgportlandpress.comjddtonline.infobiomedscidirect.com While highly expressed in fetal tissues, its expression in adults is generally lower than AT1R but can be upregulated in pathological conditions like tissue injury. consensus.appahajournals.orgjddtonline.info
The signaling pathways initiated by AT2R activation are distinct from the classical AT1R cascades and are not as fully elucidated. consensus.appahajournals.org Key AT2R signaling mechanisms include:
Activation of Phosphatases: A primary mechanism of AT2R action is the activation of various protein phosphatases. revportcardiol.orgahajournals.orgnih.gov This includes serine/threonine phosphatases like protein phosphatase 2A (PP2A) and MAPK phosphatase-1 (MKP-1), as well as the tyrosine phosphatase SHP-1. ahajournals.orgnih.gov The activation of these phosphatases leads to the dephosphorylation and inactivation of key signaling molecules, notably the MAP kinases (ERK1/2), thereby opposing the growth-promoting signals from the AT1R. ahajournals.org This dephosphorylation contributes to the anti-proliferative and pro-apoptotic effects of AT2R activation. revportcardiol.orgahajournals.org
Bradykinin (B550075)/Nitric Oxide/cGMP Pathway: The AT2R can mediate vasodilation, an effect opposite to the vasoconstriction induced by AT1R. revportcardiol.orgahajournals.org This is often achieved through the activation of a cascade involving bradykinin and nitric oxide (NO). revportcardiol.orgahajournals.orgoup.com AT2R stimulation can increase the synthesis and release of bradykinin, which in turn activates B2 receptors on endothelial cells. This leads to the activation of endothelial nitric oxide synthase (eNOS), production of NO, and subsequent stimulation of soluble guanylyl cyclase (sGC) in smooth muscle cells, resulting in increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and vasorelaxation. revportcardiol.orgahajournals.org
G Protein Coupling: The nature of G protein coupling for the AT2R is complex and debated. ahajournals.org Some evidence suggests coupling to inhibitory G proteins (Gi/o), which could explain the attenuation of ERK activity. ahajournals.orgnih.govnih.gov However, demonstrating direct G protein activation by Ang II at the AT2R has been challenging. ahajournals.org
Other Signaling Pathways: The AT2R has been linked to the activation of phospholipase A2. revportcardiol.orgahajournals.org Additionally, it can interact with other proteins, such as the promyelocytic zinc finger protein (PLZF), which, upon AT2R activation, translocates to the nucleus and may be involved in mediating hypertrophic responses under certain conditions. revportcardiol.orgportlandpress.com
| Feature | Angiotensin II Type 1 Receptor (AT1R) | Angiotensin II Type 2 Receptor (AT2R) |
|---|---|---|
| Primary G Protein Coupling | Gq/11, Gi/o, G12/13 nih.govfrontiersin.orgnih.gov | Primarily Gi/o, though not fully established ahajournals.orgnih.govnih.gov |
| Key Second Messengers | IP3, DAG, Ca2+, ROS frontiersin.orgnih.gov | cGMP (via NO pathway) revportcardiol.orgahajournals.org |
| Effect on MAP Kinases | Activation (ERK, JNK, p38) nih.govmdpi.com | Inactivation (via phosphatases) ahajournals.org |
| Key Effector Pathways | PLC/PKC, EGFR Transactivation, Nox/ROS, β-Arrestin, JAK/STAT nih.govnih.govahajournals.org | Phosphatase activation (PP2A, SHP-1), Bradykinin/NO/cGMP revportcardiol.orgahajournals.orgnih.gov |
| Primary Functional Outcomes | Vasoconstriction, cell growth, proliferation, inflammation, fibrosis consensus.appahajournals.org | Vasodilation, anti-proliferation, apoptosis, differentiation revportcardiol.orgahajournals.orgjddtonline.info |
Mas Receptor and Angiotensin (1-7) Signaling
The Mas receptor (MasR), a G protein-coupled receptor (GPCR) encoded by the Mas proto-oncogene, is recognized as the primary receptor for the heptapeptide (B1575542) Angiotensin (1-7) (Ang-(1-7)). frontiersin.orgnih.govahajournals.org The formation of the Ang-(1-7)/MasR axis establishes a critical counter-regulatory pathway within the renin-angiotensin system (RAS), often opposing the actions mediated by the Angiotensin II (Ang II) AT1 receptor (AT1R) axis. nih.govexplorationpub.comphysiology.org While Ang II/AT1R signaling is typically associated with vasoconstriction, inflammation, cellular proliferation, and fibrosis, the Ang-(1-7)/MasR axis promotes opposing effects, including vasodilation, anti-proliferative, anti-inflammatory, and anti-fibrotic responses. frontiersin.orgexplorationpub.comphysiology.org
Activation of the Mas receptor by Ang-(1-7) initiates a variety of intracellular signaling cascades that are distinct from those triggered by AT1R. ahajournals.orgphysiology.org Unlike Ang II's potent stimulation of calcium mobilization via Gq protein coupling, Ang-(1-7) does not typically induce Ca²⁺ release. physiology.org Instead, MasR signaling involves multiple other pathways:
Nitric Oxide (NO) Production: A major downstream effect of MasR activation is the stimulation of nitric oxide (NO) synthesis. explorationpub.comphysiology.org This is often achieved through the activation of endothelial Nitric Oxide Synthase (eNOS) via pathways that can involve Phospholipase A2 activation and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway. explorationpub.comnih.gov The resulting NO production is a key mechanism behind the vasodilatory effects of Ang-(1-7). explorationpub.com
PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a significant mediator of MasR's effects. explorationpub.combiologists.com Activation of this pathway contributes to cell survival and metabolic regulation. biologists.com For instance, Ang-(1-7) has been shown to activate the IGF-1/IGFR-1/Akt pathway in skeletal muscle, promoting the phosphorylation of Akt and its downstream targets like p70S6K and the forkhead box protein O3 (FoxO3), thereby inhibiting muscle atrophy. biologists.com In other contexts, this pathway can influence cell migration and invasion. frontiersin.org
MAPK Pathway Modulation: The Ang-(1-7)/MasR axis exerts regulatory effects on the mitogen-activated protein kinase (MAPK) signaling pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govijmcmed.org Ang-(1-7) can counteract the stimulatory effects of Ang II on ERK1/2 phosphorylation. nih.govijmcmed.org This inhibition is not by blocking upstream activators like C-Raf, but by stimulating MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates ERK1/2. ijmcmed.org
cAMP/PKA Pathway: In certain cell types, such as human mesangial cells, MasR activation can lead to the stimulation of cyclic AMP (cAMP) and Protein Kinase A (PKA). nih.govnih.gov This pathway is involved in processes like the regulation of insulin (B600854) secretion. nih.gov
Anti-inflammatory Signaling: The Ang-(1-7)/MasR axis counteracts pro-inflammatory signaling triggered by both RAS-dependent (Ang II) and RAS-independent (e.g., IL-1β) stimuli. frontiersin.org It achieves this by inhibiting NADPH oxidase, which in turn reduces the generation of reactive oxygen species (ROS) and subsequent activation of the pro-inflammatory transcription factor NF-κB. frontiersin.org
The complexity of MasR signaling is further highlighted by its potential to form heterodimers with other receptors, such as the AT1R, which may alter the cellular response to Ang II. nih.gov The collective actions of these signaling pathways establish the Ang-(1-7)/MasR axis as a crucial protective arm of the RAS.
Other Angiotensin Receptor Subtypes and Their Ligand Interactions (e.g., AT4R, MrgD)
Beyond the classical AT1 and AT2 receptors and the Mas receptor, other GPCRs have been identified that interact with angiotensin-derived peptides, adding further layers of complexity to the renin-angiotensin system. Among these are the AT4 receptor (AT4R) and the Mas-related G protein-coupled receptor member D (MrgD).
AT4 Receptor (AT4R)
The AT4 receptor was first characterized as a high-affinity binding site for the Ang II fragment, Angiotensin IV (Ang IV). nih.govnih.govlongdom.org Subsequent research identified the AT4R as the transmembrane enzyme, insulin-regulated aminopeptidase (B13392206) (IRAP). nih.govlongdom.org IRAP is a type II integral membrane protein belonging to the M1 family of aminopeptidases. nih.gov It is widely distributed in various tissues, including the brain, kidney, heart, and vasculature. nih.govlongdom.org
Ligand Interactions: The primary endogenous ligand for the AT4R/IRAP is Angiotensin IV (Ang IV). nih.govnih.gov Another peptide, LVV-hemorphin 7, has also been shown to be a bioactive ligand for this receptor. nih.gov Ang IV binds with high affinity to AT4R/IRAP, but it has only weak affinity for the AT1 and AT2 receptors. nih.gov
Signal Transduction: The precise signal transduction mechanism for the AT4R/IRAP remains a subject of investigation, with several proposed hypotheses. nih.gov Unlike typical GPCR signaling, the binding of ligands like Ang IV to the extracellular domain of IRAP is thought to primarily act by inhibiting the enzyme's catalytic aminopeptidase activity. nih.govmdpi.com This inhibition could prolong the action of other endogenous peptides that are normally degraded by IRAP. nih.gov
Alternative or additional signaling mechanisms have been proposed:
Modulation of Protein Trafficking: IRAP is predominantly located in intracellular vesicles, particularly GLUT4-containing vesicles in insulin-responsive cells. nih.gov Ligand binding may modulate the trafficking of these vesicles to the cell surface, thereby influencing processes like glucose uptake. nih.gov
Receptor-Mediated Signaling: It is hypothesized that IRAP may function as a true receptor, where ligand binding transduces a signal to its intracellular C-terminal domain, which is known to interact with various cytoplasmic proteins. nih.gov Downstream pathways reported to be stimulated by AT4R activation include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the upregulation of protein phosphatases. mdpi.com It has also been suggested that Ang IV can stimulate endothelial nitric oxide synthase (eNOS). nih.gov
Mas-related G protein-coupled receptor member D (MrgD)
More recently, the Mas-related G protein-coupled receptor member D (MrgD), an orphan GPCR, was identified as a second receptor for Angiotensin (1-7). nih.govahajournals.org This discovery expanded the "protective" arm of the RAS, indicating that the beneficial effects of Ang-(1-7) are not mediated exclusively through the Mas receptor. ahajournals.org MrgD is also a receptor for the endogenous peptide alamandine (B1532146), which is structurally related to Ang-(1-7), as well as for beta-alanine. mdpi.comphysiology.orgplos.org
Ligand Interactions: MrgD functions as a specific membrane receptor for Ang-(1-7), alamandine, and beta-alanine. nih.govphysiology.orguniprot.org Studies using MrgD-transfected cells confirmed that Ang-(1-7) and alamandine can directly activate this receptor. ahajournals.orgmdpi.com The effects mediated by MrgD can be blocked by specific antagonists, distinguishing its action from that of the Mas receptor. For example, the alamandine-induced antihypertrophic effect is blocked by the MrgD antagonist D-Pro⁷-Ang-(1-7) but not by the MasR antagonist A-779. physiology.org
Signal Transduction: The intracellular signaling pathway initiated by MrgD activation is distinct from the primary pathways associated with AT1R and differs from some of the cascades used by MasR. Research has clearly demonstrated that Ang-(1-7) binding to MrgD activates a Gαs/adenylyl cyclase (AC)/cAMP/Protein Kinase A (PKA) signaling cascade. nih.govahajournals.orgmdpi.com
Key findings on MrgD signaling include:
Stimulation of Ang-(1-7) on MrgD-transfected human embryonic kidney (HEK293) cells leads to a significant elevation in intracellular cAMP concentration. nih.govahajournals.org
This increase in cAMP subsequently activates PKA. ahajournals.org
The signaling is mediated by a Gαs protein, as evidenced by the ability of Ang-(1-7) to stimulate this pathway. ahajournals.org
In primary mesangial cells genetically deficient in both Mas and MrgD, Ang-(1-7) failed to increase cAMP levels, confirming the role of these two receptors in mediating this specific response. nih.gov
The identification of this separate Ang-(1-7)/MrgD/cAMP axis provides a new dimension to understanding the vasoprotective and cardioprotective roles of angiotensin-derived peptides. ahajournals.orgphysiology.org
Advanced Methodologies for Investigating Human Angiotensinogen and Its Metabolites
In Vitro Systems for Studying Angiotensinogen (B3276523) Cleavage and Peptide Formation
In vitro systems provide controlled environments to dissect the molecular mechanisms of angiotensinogen processing. These systems range from purified protein interactions to complex cell culture models.
One area of investigation is the potential for intracellular generation of angiotensin peptides. Studies using rat hepatoma cell lines demonstrated that Ang II can be produced from angiotensinogen that is retained within the cell. nih.gov This finding was further supported by research using a mutated angiotensinogen cDNA that lacks the signal peptide necessary for secretion. When this construct was expressed in transfected cells, it confirmed that AGT could be processed into Ang II through an intracrine mechanism, meaning within the cell itself. nih.gov
Other in vitro studies focus on the structural properties of angiotensinogen. Human plasma AGT, a type of non-inhibitory serpin, can be induced to form polymers when heated above 45°C. portlandpress.com This polymerization can be analyzed using techniques like SDS-PAGE and densitometry. Understanding this process is significant as a high-molecular-mass form of AGT is found in plasma and is elevated in conditions like pregnancy-associated hypertension. portlandpress.com Structural biology techniques, particularly X-ray crystallography, have been invaluable. The crystal structures of human AGT in various states—including its complex with renin and forms cleaved at different sites—have revealed the profound conformational changes necessary for renin to access its cleavage site and release Ang I. frontiersin.orgresearchgate.net These studies show that the N-terminal tail of AGT, where the cleavage occurs, is typically buried and must become exposed to interact with renin. frontiersin.org
In vitro assays are also crucial for studying the functional effects of AGT and its derivatives. For instance, the antiangiogenic (blood vessel inhibiting) properties of full-length AGT and its cleaved forms have been demonstrated in assays measuring the proliferation and migration of endothelial cells. ahajournals.org
| In Vitro Approach | Model System | Key Findings | Reference |
|---|---|---|---|
| Intracellular Peptide Formation | Rat hepatoma cell lines; Transfected cells with mutated AGT cDNA | Demonstrated that Angiotensin II can be generated from angiotensinogen retained within cells (intracrine system). | nih.gov |
| Protein Polymerization | Purified human plasma angiotensinogen | AGT can be induced to polymerize by heating; this is relevant to high-molecular-mass AGT found in certain hypertensive states. | portlandpress.com |
| Structural Analysis | X-ray crystallography of human AGT and its complexes | Revealed the conformational changes required for renin to bind and cleave AGT, releasing Angiotensin I. | frontiersin.orgresearchgate.net |
| Functional Angiogenesis Assay | Endothelial cell cultures | Full-length AGT and its cleaved derivatives inhibit endothelial cell proliferation and migration. | ahajournals.org |
Ex Vivo Organ and Tissue Perfusion Models
Ex vivo organ perfusion represents a significant technological advancement, bridging the gap between simplified in vitro cultures and complex in vivo animal models. This technique involves maintaining an explanted organ in a near-physiological state by perfusing it with a nutrient- and oxygen-enriched solution. nih.govresearchgate.net
Normothermic machine perfusion (NMP), where the organ is kept at body temperature, is particularly effective for mimicking bodily reactions. tno-pharma.com These systems allow for extended preservation times, enabling in-depth research into drug efficacy, safety, and pharmacokinetics under realistic conditions. nih.govtno-pharma.com Porcine organs are often utilized as suitable substitutes for human organs in these research models. tno-pharma.com
This methodology has been applied to the study of the renin-angiotensin system. In ex vivo perfusion models of non-transplantable human kidneys, proteomics analysis of the perfusate revealed that certain perfusion conditions, such as the recirculation of urine, led to decreased levels of angiotensinogen. vu.lt This demonstrates the model's utility in studying how physiological processes within a specific organ affect the local concentration and processing of AGT. Such platforms are invaluable for investigating the role of organ-specific RAS in complex diseases like fibrosis and inflammation and for evaluating how new drugs interact with these pathways at the organ level. tno-pharma.com The technique can be applied to a variety of organs, including the kidney, liver, heart, and lungs. nih.govnih.gov
| Model Feature | Description | Application in AGT Research | Reference |
|---|---|---|---|
| Physiological Mimicry | Maintains organs (e.g., kidney, liver) with blood flow, temperature, and metabolic function outside the body. | Allows for the study of AGT metabolism and clearance in an isolated organ under controlled, life-like conditions. | nih.govtno-pharma.com |
| Normothermic Perfusion | Perfusion at body temperature (approx. 37°C) to maintain normal metabolic activity. | Enables investigation of enzymatic cleavage of AGT by renin and subsequent peptide formation in real-time. | tno-pharma.com |
| Perfusate Analysis | The circulating fluid can be sampled over time to measure biomarkers. | Proteomics analysis of perfusate has been used to quantify changes in AGT levels in response to different conditions. | vu.lt |
| Disease Modeling | Can be used to study complex pathologies like fibrosis and inflammation in an isolated organ. | Provides a platform to investigate the role of organ-specific AGT in the progression of diseases like chronic kidney disease. | tno-pharma.com |
Genetically Engineered Animal Models for Angiotensinogen Research
Genetically engineered animal models, primarily mice, are indispensable tools for understanding the systemic and tissue-specific roles of angiotensinogen in vivo.
Due to the species-specificity of the renin-angiotensinogen reaction, studying the human system requires specific models. physiology.org Scientists have developed transgenic mice that carry and express the human angiotensinogen (hAGT) gene. researchgate.netnih.gov In these models, hAGT mRNA was expressed in multiple tissues, including the liver, kidney, brain, and heart. researchgate.netnih.gov While these mice alone were normotensive, a bolus infusion of purified human renin resulted in a significant, transient increase in blood pressure, confirming that the expressed hAGT was functional and could be cleaved to produce pressor peptides. researchgate.netnih.gov
To further elucidate the role of specific RAS components, tissue-specific transgenic models have been created. For example, a model expressing hAGT selectively in the brain was generated by linking the hAGT gene to the glial fibrillary acidic protein (GFAP) promoter. ahajournals.org These mice exhibited a blood pressure increase upon intracerebroventricular (brain-specific) injection of human renin, but not intravenous injection, highlighting the functional capacity of the brain's local RAS. ahajournals.org Other models have used the kidney-specific kidney androgen-regulated protein (KAP) promoter to restrict hAGT expression to renal proximal tubules. physiology.orgphysiology.org
The most powerful models are often double-transgenic mice that express both human renin and human angiotensinogen. These animals reconstitute the human RAS and develop chronic hypertension, providing a robust model for studying the pathogenesis of hypertension and the long-term effects of RAS overactivity. researchgate.netphysiology.org
| Transgenic Model | Key Genetic Feature | Primary Finding | Reference |
|---|---|---|---|
| Systemic hAGT | Expresses human angiotensinogen gene systemically. | Normotensive alone, but shows a pressor response to human renin infusion, confirming functionality. | researchgate.netnih.gov |
| Brain-Specific hAGT | Expresses hAGT under the brain-specific GFAP promoter. | Demonstrates that the brain RAS can independently regulate blood pressure. | ahajournals.org |
| Kidney-Specific hAGT | Expresses hAGT under the kidney-specific KAP promoter. | Allows for the study of the intrarenal RAS contribution to blood pressure control, independent of the systemic RAS. | physiology.orgphysiology.org |
| Double Transgenic (hAGT + hRenin) | Expresses both human angiotensinogen and human renin. | Develops chronic hypertension, creating a valuable model for studying hypertension pathophysiology. | researchgate.netphysiology.org |
Gene knockout models, in which the angiotensinogen gene is deleted, provide definitive evidence of its physiological necessity. Angiotensinogen gene knockout (Agt-KO) mice have significantly lower blood pressure than their wild-type counterparts, confirming the fundamental role of the RAS in maintaining normal blood pressure. ahajournals.org These models have been instrumental in studying various forms of hypertension. For instance, in response to chronic cold exposure, wild-type mice develop hypertension, but this response is significantly delayed and attenuated in Agt-KO mice, strongly supporting the critical role of the RAS in this process. ahajournals.orgnih.gov
More advanced techniques allow for conditional gene targeting. The Cre-LoxP system enables the deletion of the angiotensinogen gene in specific tissues or at specific times. This has been used to create liver-specific, adipose-specific, or kidney proximal tubule-specific AGT knockout mice. researcher.life Studies using these models have helped to dissect the distinct contributions of AGT produced in different tissues. For example, in a model of chronic kidney disease, liver-derived AGT was found to be a critical driver of glomerular and tubular injury, while proximal tubule-derived AGT played a more limited role in interstitial fibrosis. researcher.life Modern gene-editing tools like CRISPR-Cas9 are also employed to create knockout models with high precision. frontiersin.org
| Parameter | Wild-Type (WT) Mice | Angiotensinogen Knockout (Agt-KO) Mice | Reference |
|---|---|---|---|
| Baseline Blood Pressure | Normal | Significantly lower | ahajournals.org |
| Response to Cold Exposure (5 weeks) | Significant increase in blood pressure (~61 mmHg) | Attenuated increase in blood pressure (~19 mmHg) | ahajournals.org |
| Agt mRNA | Detectable in liver, kidney, brain, etc. | Not detectable | ahajournals.org |
| Plasma Renin Concentration | Normal | Higher (compensatory response) | researcher.life |
Transgenic Models Expressing Human Angiotensinogen
Quantitative Analytical Techniques for Angiotensin Peptides
The accurate measurement of angiotensin peptides is challenging due to their low concentrations in biological fluids and tissues. rsc.orgnih.gov
Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become the gold standard for the quantitative analysis of angiotensin peptides. nih.govnih.gov This method offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple peptides like Ang II, Ang-(1-7), Ang III, and Ang IV from a single sample. nih.gov While LC-MS is highly sensitive, LC-MS/MS provides greater selectivity, which is crucial for reducing interference from the complex matrix of biological samples like plasma or tissue homogenates. nih.gov
The typical workflow involves an initial sample preparation step, often solid-phase extraction using C18 cartridges, to isolate the peptides and remove interfering proteins. rsc.orgnih.gov The extracted peptides are then separated on a liquid chromatography column (commonly a C18 column) using a solvent gradient, typically of increasing acetonitrile (B52724) concentration. rsc.org Following separation, the peptides are ionized (e.g., via electrospray ionization) and enter the mass spectrometer. The instrument identifies peptides based on their unique mass-to-charge ratio and retention time. nih.govresearchgate.net For quantification, a stable isotope-labeled version of an angiotensin peptide is often added as an internal standard to ensure accuracy. nih.gov This methodology is capable of achieving very low limits of quantification, often in the picogram per milliliter range, making it suitable for detecting the small physiological changes in angiotensin peptide levels. rsc.orguniv-perp.fr
| Parameter | Description/Value | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govuniv-perp.fr |
| Sample Preparation | Solid-Phase Extraction (SPE) with C18 cartridges. | rsc.orgnih.gov |
| Chromatography | Separation on a C18 column with a linear acetonitrile gradient. | rsc.orgnih.gov |
| Ionization | Positive ion electrospray ionization (ESI+). | nih.govnih.gov |
| Quantification | Based on peak area relative to a stable isotope-labeled internal standard. | nih.gov |
| Lower Limit of Quantification (LLOQ) | As low as 5-10 pg/mL for various angiotensin peptides. | rsc.orguniv-perp.fr |
| Analytes Measured | Simultaneous quantification of Angiotensin (1-7), Angiotensin II, Angiotensin III, Angiotensin IV, etc. | nih.gov |
Spectrophotometric and Fluorescent Assays for Enzyme Activity (e.g., Renin)
The enzymatic activity of proteases that cleave angiotensinogen, most notably renin, is a critical parameter in assessing the state of the renin-angiotensin system (RAS). Renin's sole known biological function is to catalyze the cleavage of angiotensinogen, producing angiotensin I, which is the rate-limiting step of the RAS cascade. researchgate.net Consequently, accurate measurement of its activity is essential. While various methods exist, fluorescent assays have gained prominence due to their high sensitivity and suitability for high-throughput screening.
Fluorescent Assays
Fluorescent assays for renin activity predominantly utilize the principle of Fluorescence Resonance Energy Transfer (FRET). These assays employ synthetic peptide substrates designed to mimic the renin cleavage site in human angiotensinogen. nih.gov The peptide is chemically modified to include a fluorophore on one side of the cleavage site and a quencher molecule on the other. In the intact peptide, the close proximity of the quencher dampens the fluorescence of the fluorophore through FRET. When renin cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. nih.gov This increase in fluorescence over time is directly proportional to the extent of substrate cleavage and thus to the renin's enzymatic activity. nih.gov
Several fluorophore-quencher pairs have been developed for this purpose. An early example utilized a substrate with EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) as the fluorophore and DABCYL (4-(4-dimethylaminophenylazo)benzoyl) as the quencher. nih.gov More recent assays have employed other pairs, such as TF3 and TQ3, which are reported to be approximately fifty times more sensitive than the EDANS/DABCYL-based assays. abcam.com These FRET-based methods provide a continuous assay format, allowing for real-time monitoring of enzyme kinetics and are sensitive enough to detect renin concentrations as low as 30 ng/ml within minutes. nih.gov
Another fluorescent approach involves using a peptide substrate containing the fluorogenic residue N-(2-pyridyl)glycine. nih.gov Upon hydrolysis by renin, a fluorogenic product is released, which can be quantified using high-performance liquid chromatography (HPLC) with a fluorescence detector. nih.gov This method is reported to be simple, highly sensitive, and correlates well with results from radioimmunoassays. nih.gov Furthermore, advanced near-infrared fluorescent (NIRF) agents, such as ReninSense, have been developed. These agents are based on a renin-specific cleavable angiotensinogen peptide sequence flanked by NIR fluorochromes, allowing for the quantification of renin activity not only in plasma but also in local tissues, both in vivo and ex vivo. physiology.org
| Assay Type | Substrate Principle | Example Fluorophore/Quencher | Detection (Ex/Em) | Key Features |
| Continuous FRET Assay | Intramolecularly quenched peptide based on human angiotensinogen sequence. nih.gov | EDANS / DABCYL nih.gov | Not Specified | Allows continuous measurement; Km ~1.5 µM. nih.gov |
| High-Sensitivity FRET Assay | Proprietary FRET peptide with a fluorescence quencher. abcam.com | TF3 / TQ3 abcam.com | 540 nm / 590 nm | ~50-fold more sensitive than EDANS/DABCYL assays. abcam.com |
| HPLC-Based Fluorescent Assay | Peptide with fluorogenic residue N-(2-pyridyl)glycine. nih.gov | N-(2-pyridyl)glycine nih.gov | HPLC with fluorescence detector nih.gov | Correlates well with radioimmunoassay results. nih.gov |
| Near-Infrared (NIR) FRET Assay | NIRF-quenched substrate derived from angiotensinogen. physiology.org | ReninSense 680 FAST physiology.org | Near-Infrared Fluorescence physiology.org | Enables in vivo and ex vivo imaging of renin activity. physiology.org |
Conceptual Advancements and Future Research Directions in Human Angiotensinogen Biology
Redefining the Renin-Angiotensin System: Beyond the Classical Endocrine Model
For many years, the Renin-Angiotensin System (RAS) was understood through a relatively straightforward endocrine model. In this classical view, the liver secretes angiotensinogen (B3276523) into the bloodstream, where it is cleaved by renin from the kidneys to form angiotensin I (Ang I). physiology.orgwikipedia.org Ang I is then converted in the lungs by Angiotensin-Converting Enzyme (ACE) into the potent vasoconstrictor, angiotensin II (Ang II), which is considered the primary effector of the system. physiology.orgwikipedia.orgnumberanalytics.com This systemic pathway is crucial for regulating blood pressure and fluid and electrolyte balance. wikipedia.orgnih.gov
However, research over the past few decades has profoundly expanded this model, revealing a far more complex and nuanced system. The modern understanding of the RAS incorporates local, or tissue-specific, systems that operate with a degree of independence from the circulating RAS. wikipedia.orgnih.gov It is now known that many tissues, including the heart, brain, kidneys, and blood vessels, can synthesize their own RAS components, including angiotensinogen. wikipedia.orgplos.orgnih.govahajournals.org These local systems exert their effects through paracrine, autocrine, and even intracrine (within the cell) mechanisms, contributing to tissue-specific functions and pathologies. wikipedia.orgfrontiersin.orgmdpi.com
This paradigm shift has been driven by the discovery of new enzymes, peptides, and receptors that constitute alternative RAS axes, often counter-regulating the classical pathway's effects. Key among these are:
The ACE2/Angiotensin-(1-7)/Mas Receptor Axis: Angiotensin-converting enzyme 2 (ACE2) was identified as a key enzyme that metabolizes Ang II into the heptapeptide (B1575542) Angiotensin-(1-7). frontiersin.orgnih.gov Ang-(1-7) binds to the Mas receptor, producing effects that often oppose those of Ang II, such as vasodilation and anti-inflammatory actions, forming a protective arm of the RAS. nih.govresearchgate.netnih.gov
The (Pro)renin Receptor (PRR): The discovery of a specific receptor that binds both renin and its precursor, prorenin, added another layer of complexity. frontiersin.org This binding can increase the efficiency of Ang I production and also trigger intracellular signaling pathways independent of Ang II. frontiersin.org
Alternative Substrates and Pathways: Research has identified Angiotensin-(1-12) as an alternative substrate for the generation of angiotensin peptides, which can be processed by non-renin enzymes. nih.govmdpi.comfrontiersin.org This finding challenges the long-held belief that renin is the sole initiator of the cascade and highlights the existence of renin-independent pathways for Ang II formation within tissues. nih.govmdpi.com
Novel Peptides: Other bioactive peptides, such as Alamandine (B1532146) (an analogue of Ang-(1-7)) and Angiotensin A, have been discovered, each with unique receptors and functions that contribute to the intricate regulatory network of the RAS. mdpi.comnih.govmdpi.com
This expanded view transforms the RAS from a linear endocrine cascade into a multifaceted system with systemic and local arms, as well as classical and alternative axes that maintain a delicate balance crucial for cardiovascular and renal health. frontiersin.orgnih.gov
Unexplored Functional Domains of Angiotensinogen
Angiotensinogen (AGT) is the sole precursor for all angiotensin peptides, a role that has historically dominated its characterization. nih.govnih.gov Human AGT is a 485-amino-acid glycoprotein (B1211001), but for decades, research has focused almost exclusively on the first 10-12 amino acids at the N-terminus, which are cleaved to produce Ang I and other related peptides. nih.govmedchemexpress.com Angiotensinogen (1-14) is a fragment representing this N-terminal region, serving as a substrate for renin and other enzymes. medchemexpress.commedchemexpress.com
While classified as a member of the serine proteinase inhibitor (serpin) family, AGT is considered non-inhibitory. nih.govahajournals.org A significant and largely unanswered question in RAS biology pertains to the function of the vast majority of the protein. After renin cleaves Ang I, the remaining large molecule, known as des(AngI)AGT, constitutes approximately 98% of the parent protein. nih.gov The biological fate and potential functions of des(AngI)AGT remain almost entirely unknown. nih.govnih.gov
Emerging evidence suggests that AGT's role may extend beyond being a passive substrate. Recent studies have demonstrated that inhibiting AGT synthesis in the liver can have beneficial effects on obesity and hepatic steatosis, some of which appear to be independent of Ang II-mediated mechanisms. ahajournals.org This raises the intriguing possibility that the des(AngI)AGT portion of the molecule possesses direct biological activity. ahajournals.org
Furthermore, the structural characteristics of the full AGT protein are critical for its function. For example, a disulfide bond between Cysteine-18 and Cysteine-138 is thought to influence the accessibility of the renin cleavage site, but the physiological relevance of this structural feature is not fully understood. nih.gov The study of how different enzymes process the N-terminal region, using substrates like Angiotensinogen (1-14), is crucial. For instance, research showing that a serine peptidase can cleave Angiotensinogen (1-14) to generate Ang-(1-12) highlights that functional information is encoded beyond the first 10 amino acids required for Ang I generation. frontiersin.org These unexplored domains and functions represent a critical frontier in understanding the complete biological role of angiotensinogen. nih.govahajournals.org
Integration of Angiotensinogen Research with Systems Biology Approaches
The growing complexity of the RAS necessitates a move away from reductionist approaches toward more integrated, systems-level analyses. Systems biology, which utilizes "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics), provides a powerful framework for understanding the RAS as a complex network rather than a simple linear pathway. numberanalytics.commdpi.com
Genomics: Genomic studies have focused on the angiotensinogen gene (AGT) and its polymorphisms. For example, the rs699 polymorphism in the AGT gene has been investigated for its potential links to athletic performance and disease susceptibility, reflecting how genetic variations in this precursor molecule can influence physiological outcomes. preprints.orgresearchgate.net
Transcriptomics: The use of microarray and RNA sequencing has allowed researchers to map the gene expression patterns associated with RAS activation. Studies have shown that Ang II infusion can upregulate the expression of angiotensinogen itself in the kidneys, revealing a local positive feedback loop that could contribute to the progression of hypertension. nih.gov This type of analysis helps to uncover the regulatory networks that control local RAS activity.
Proteomics and Metabolomics: These technologies are essential for identifying and quantifying the full spectrum of angiotensin peptides and their metabolites in various tissues and fluids. mdpi.compreprints.org This allows for a more accurate mapping of the classical and alternative RAS pathways, revealing how the balance between different peptides like Ang II and Ang-(1-7) shifts in health and disease.
By integrating these multi-omics datasets, researchers can build comprehensive models of the RAS. mdpi.com This approach enables a deeper understanding of how the RAS interacts with other major physiological systems, such as the sympathetic nervous system and inflammatory pathways, to regulate cardiovascular homeostasis. numberanalytics.com
Emerging Research Areas and Unanswered Questions Regarding Angiotensinogen (1-14)
Despite significant progress, many fundamental questions about angiotensinogen and its N-terminal fragment, Angiotensinogen (1-14), remain. These questions are guiding the next wave of research in the field.
One of the most active emerging research areas is the alternative processing of angiotensinogen. The discovery that Ang-(1-12) can be generated from the N-terminus of angiotensinogen, potentially via non-renin enzymes acting on the (1-14) sequence, has opened up a new area of investigation into renin-independent angiotensin production. nih.govmdpi.comfrontiersin.org
Key unanswered questions that are central to future research include:
Angiotensin II-Independent Functions: Do angiotensinogen or its major remnant, des(AngI)AGT, have direct biological functions that are independent of Ang II generation? nih.govahajournals.org Answering this could reveal entirely new roles for this abundant protein.
Local vs. Circulating Angiotensinogen: What is the relative importance of angiotensinogen produced locally within tissues versus the larger pool circulating in the plasma for the development of diseases like hypertension and atherosclerosis? nih.gov
Fate of des(AngI)AGT: What happens to the des(AngI)AGT molecule after Ang I is cleaved? Is it rapidly degraded, or does it persist and perform other functions? nih.govnih.gov
Regulation of Alternative Processing: What enzymes are responsible for generating peptides like Ang-(1-12) from Angiotensinogen (1-14) in different tissues, and how is this process regulated in health and disease? frontiersin.orgscispace.com
The Intracrine RAS: How extensive is the intracellular processing of angiotensinogen, and what are the functions of angiotensin peptides that act on nuclear, mitochondrial, or other intracellular receptors? frontiersin.orgphoenixpeptide.com
Addressing these questions will be critical for a complete understanding of the RAS and for developing novel therapeutic strategies that target the system with greater precision. The use of Angiotensinogen (1-14) as a research tool will continue to be invaluable in probing the enzymatic pathways that initiate the diverse functions of this critical biological system.
Data Tables
Table 1: Key Bioactive Peptides of the Renin-Angiotensin System
| Peptide | Precursor(s) | Key Generating Enzyme(s) | Primary Receptor(s) | Primary Effects |
|---|---|---|---|---|
| Angiotensin II | Angiotensin I | ACE, Chymase | AT1, AT2 | Vasoconstriction, inflammation, cell proliferation (via AT1). numberanalytics.comnih.gov |
| Angiotensin-(1-7) | Angiotensin II, Angiotensin I | ACE2, Neprilysin | Mas | Vasodilation, anti-proliferative, anti-inflammatory. frontiersin.orgnih.govnih.gov |
| Angiotensin-(1-9) | Angiotensin I | ACE2 | AT2 | Cardioprotective, improves endothelial function. mdpi.comoatext.com |
| Angiotensin-(1-12) | Angiotensinogen | Serine Peptidases | - | Acts as a substrate for ACE/Chymase to form Angiotensin II. nih.govmdpi.comfrontiersin.org |
| Angiotensin IV | Angiotensin III | Aminopeptidase (B13392206) N | AT4 (IRAP) | Roles in memory, cognition, and blood flow regulation. frontiersin.orgwikipedia.org |
| Alamandine | Angiotensin A, Angiotensin-(1-7) | Decarboxylases | MrgD, Mas | Vasodilation, cardioprotective. mdpi.comnih.gov |
Table 2: Key Unanswered Questions in Angiotensinogen Research
| Research Question | Area of Focus | Significance |
|---|---|---|
| What are the functions of des(AngI)AGT? | Unexplored Domains | Could reveal novel, Ang II-independent roles for the most abundant part of the AGT molecule. nih.govnih.gov |
| What is the contribution of local vs. systemic AGT? | Local RAS vs. Endocrine RAS | Understanding the primary driver of RAS activity in specific pathologies could lead to more targeted therapies. nih.gov |
| How is alternative processing of AGT regulated? | Enzymatic Pathways | Elucidating the enzymes and conditions that favor pathways like Ang-(1-12) formation could uncover new therapeutic targets. frontiersin.orgscispace.com |
| What is the full scope of the intracrine RAS? | Cellular Biology | Defining the roles of angiotensin peptides generated and acting within cells could explain mechanisms of gene regulation and organelle function. frontiersin.orgphoenixpeptide.com |
| Is AGT more than a passive substrate? | Ang II-Independent Effects | Could redefine the central role of AGT in physiology and disease, beyond simply being a source of smaller peptides. ahajournals.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Angiotensin I |
| Angiotensin II |
| Angiotensin-(1-7) |
| Angiotensin-(1-9) |
| Angiotensin-(1-12) |
| Angiotensin-(1-14), human |
| Angiotensin A |
| Angiotensin III |
| Angiotensin IV |
| Angiotensin-Converting Enzyme (ACE) |
| Angiotensin-Converting Enzyme 2 (ACE2) |
| Angiotensinogen |
| Alamandine |
| Cysteine |
| des(AngI)AGT |
| Prorenin |
Q & A
Q. What is the structural composition of Angiotensinogen (1-14), human, and how does it influence its interaction with renin?
this compound is a 14-amino acid peptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn) derived from the N-terminal region of angiotensinogen, the precursor of all angiotensin peptides. Its sequence includes critical residues (e.g., His-Pro-Phe-His) that facilitate renin cleavage to generate angiotensin I. Structural analysis via mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirms its molecular weight (~1760–1802 Da) and folding dynamics .
Q. What methodologies are employed to synthesize this compound with high purity?
Solid-phase peptide synthesis (SPPS) is the standard method, utilizing Fmoc/t-Bu chemistry. Critical steps include:
- Resin selection : Wang or Rink amide resins for C-terminal amidation.
- Coupling efficiency : Double couplings for residues like Arg and His to avoid truncations.
- Purification : Reverse-phase HPLC (RP-HPLC) with C18 columns and trifluoroacetic acid (TFA)/acetonitrile gradients to achieve ≥95% purity . Post-synthesis, lyophilization at -20°C in sealed vials ensures stability .
Q. How is this compound used as a substrate in renin-angiotensin system (RAS) assays?
In vitro renin activity assays involve incubating the peptide with recombinant human renin under physiological pH (6.0–7.4) and temperature (37°C). The cleavage product (angiotensin I) is quantified via ELISA or LC-MS/MS. Controls include angiotensinogen-deficient serum and renin inhibitors (e.g., aliskiren) to validate specificity .
Advanced Research Questions
Q. How do species-specific variations in Angiotensinogen (1-14) sequences impact cross-species studies?
Human (DRVYIHPFHLVIHN), porcine (DRVYIHPFHLLVYS), and rat variants differ at positions 10–14, altering renin affinity. For example, porcine Angiotensinogen (1-14) has Leu-Leu instead of Val-Ile at positions 10–11, reducing cleavage efficiency by human renin. Comparative studies require species-matched renin and peptide substrates, validated via kinetic assays (Km and Vmax) .
Q. What experimental strategies resolve contradictions in data linking Angiotensinogen (1-14) to hypertension pathogenesis?
Discrepancies arise from genetic polymorphisms (e.g., AGT promoter variant -6A/G) and epigenetic regulation. Approaches include:
- Functional genomics : CRISPR-Cas9-edited cell lines to assess promoter activity via luciferase assays .
- Population studies : Multivariate regression analysis of AGT haplotypes and plasma angiotensinogen levels in hypertensive cohorts .
- Mechanistic models : Transgenic mice overexpressing human AGT to study tissue-specific RAS activation .
Q. How can researchers optimize storage conditions to prevent peptide degradation in long-term studies?
- Temperature : Store lyophilized peptide at -20°C in moisture-proof containers; avoid freeze-thaw cycles.
- Solubility : Reconstitute in HPLC-grade water or 0.1% acetic acid (pH 3–4) to prevent aggregation.
- Stability assays : Periodic RP-HPLC and MS checks for deamidation or oxidation (e.g., His or Met residues) .
Q. What advanced techniques are used to study Angiotensinogen (1-14)'s role in intracellular signaling beyond RAS?
- Phosphoproteomics : SILAC labeling to identify phosphorylation sites (e.g., Tyr/Ile residues) modulating ERK/MAPK pathways.
- Receptor cross-talk : Co-immunoprecipitation (Co-IP) with AT1/AT2 receptors and β-arrestin in vascular smooth muscle cells .
- Single-cell RNA-seq : To map AGT expression heterogeneity in renal proximal tubules .
Methodological Considerations
Q. How to design experiments assessing Angiotensinogen (1-14)'s interaction with non-classical RAS enzymes (e.g., cathepsins)?
- Enzyme kinetics : Pre-incubate peptide with cathepsin D (pH 5.5) and measure cleavage products via Edman degradation.
- Inhibitor panels : Use pepstatin A (cathepsin D inhibitor) and aliskiren (renin inhibitor) to dissect proteolytic pathways .
Q. What statistical approaches are recommended for analyzing dose-response relationships in Angiotensinogen (1-14) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
